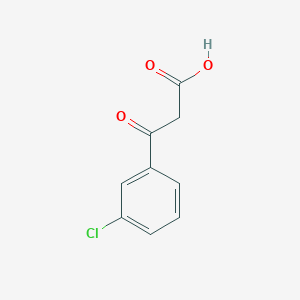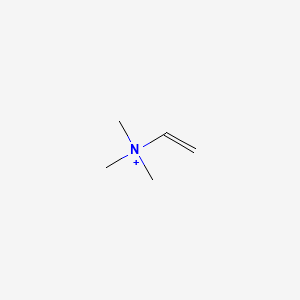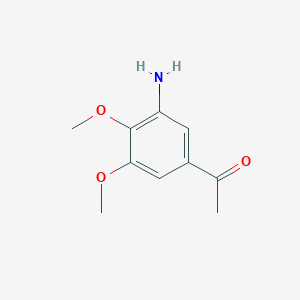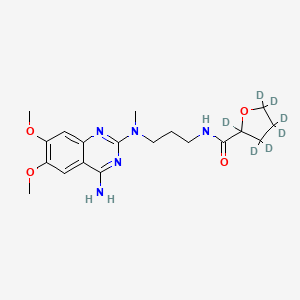
4-chloro-N-(dimethylaminomethylidene)benzenecarbothioamide
Vue d'ensemble
Description
4-Chloro-N-(dimethylaminomethylidene)benzenecarbothioamide, also known as 4-Chloro-N-methyl-N-phenylcarbamothioamide, is a synthetic, organic compound with a molecular weight of 230.68 g/mol. It is a derivative of benzenecarbothioamide and is used in a variety of scientific and industrial applications. This compound is a white crystalline solid with a melting point of 105-106 °C and a boiling point of 380 °C.
Applications De Recherche Scientifique
1. Synthesis Applications
A study conducted by Fagnoni, Mella, and Albini (1999) explored the smooth synthesis of aryl- and alkylanilines, including 4-chloro-N,N-dimethylaniline, through photoheterolysis in the presence of various aromatic compounds and alkenes. This process leads to heterolytic dehalogenation and trapping of the cation, forming products like 4-(dimethylamino)biphenyl with benzene and various β-chloroalkylanilines with alkenes, depending on the alkene structure. This demonstrates the role of 4-chloro-N-(dimethylaminomethylidene)benzenecarbothioamide in facilitating complex chemical synthesis processes (Fagnoni, Mella, & Albini, 1999).
2. Anticancer and Antioxidant Effects
Mohamed et al. (2022) investigated the potential of benzene sulfonamide derivatives, including this compound, as anticancer agents. The study synthesized new sulfonamide drugs and analyzed their effects on MCF-7 breast carcinoma cell lines. Two derivatives exhibited potent anticancer effects, highlighting the relevance of this compound in the development of new therapeutic agents with anticancer properties (Mohamed et al., 2022).
3. Degradation in Water Treatment
Li et al. (2020) conducted research on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes in water, relevant to this compound due to its structural similarity. This study focused on kinetics, mechanisms, and toxicity evolution in the water treatment process, providing insights into the potential environmental applications and impacts of similar compounds (Li et al., 2020).
4. Use in Liquid Crystals
Yeap et al. (2009) explored the use of similar compounds in the synthesis of non-symmetric liquid crystal dimers. The study provided insights into how substituents like chloro and dimethylamino groups affect the properties of liquid crystals. This research is relevant for understanding the applications of this compound in materials science, particularly in the field of liquid crystal technology (Yeap et al., 2009).
Propriétés
IUPAC Name |
4-chloro-N-(dimethylaminomethylidene)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-13(2)7-12-10(14)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFFWJRYAQSDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181191 | |
| Record name | Benzenecarbothioamide, 4-chloro-N-[(dimethylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138472-03-4 | |
| Record name | Benzenecarbothioamide, 4-chloro-N-[(dimethylamino)methylene]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138472-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, 4-chloro-N-[(dimethylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)

![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)
![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)


![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)
